Ethyl 6-ethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-ETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of ETHYL 6-ETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzothiophene core and the introduction of the various substituents. One common synthetic route starts with the cyclization of a suitable precursor to form the benzothiophene ring. This is followed by the introduction of the ethyl ester and the acetylamino group through nucleophilic substitution reactions. The nitrophenoxy group is typically introduced via a nitration reaction, and the final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
ETHYL 6-ETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The acetylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s biological activity can be studied to understand its effects on different biological systems.
Medicine: It may have potential as a drug candidate for treating various diseases, depending on its biological activity and toxicity profile.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of ETHYL 6-ETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The nitrophenoxy group may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The benzothiophene core can also interact with various proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar compounds to ETHYL 6-ETHYL-2-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE include other benzothiophene derivatives with different substituents. These compounds may have similar biological activities but differ in their potency, selectivity, and toxicity. Some examples include:
ETHYL 6-METHYL-2-OXO-4-(3-(2,4,5-TRIFLUOROBENZAMIDO)PHENYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: This compound has a similar core structure but different substituents, leading to different biological activities.
3-((2-(4-CHLORO-5-ETHOXY-2-NITROPHENOXY)ACETAMIDO)METHYL)PHENYL-DIMETHYLCARBAMATE: This compound is designed for Alzheimer’s disease therapy and has a similar nitrophenoxy group.
Properties
Molecular Formula |
C22H26N2O6S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
ethyl 6-ethyl-2-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H26N2O6S/c1-4-14-6-8-16-18(11-14)31-21(20(16)22(26)29-5-2)23-19(25)12-30-15-7-9-17(24(27)28)13(3)10-15/h7,9-10,14H,4-6,8,11-12H2,1-3H3,(H,23,25) |
InChI Key |
DNFSGFIOAOGVKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)COC3=CC(=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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